Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate is a fluorinated organic compound with the molecular formula C8H8F6O3. This compound is notable for its unique structure, which includes multiple trifluoromethyl groups and a hydroxyl group, making it a subject of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the enolate form of ethyl acetoacetate to trifluoroacetaldehyde, followed by an intramolecular aldol condensation to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
Safety Measures: Implementing stringent safety measures to handle the reactive and potentially hazardous fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation Products: Ketones or aldehydes
Reduction Products: Alcohols or alkanes
Substitution Products: Compounds with substituted trifluoromethyl groups
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly for its fluorinated groups which can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-4,4,4-trifluorobutyrate
- Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate
Uniqueness
Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate is unique due to its combination of multiple trifluoromethyl groups and a hydroxyl group, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-methylidene-3-(trifluoromethyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O3/c1-3-17-5(15)4(2)6(16,7(9,10)11)8(12,13)14/h16H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHBUHIZSGSMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152251-75-7 |
Source
|
Record name | Ethyl 4,4,4-trifluoro-3-hydroxy-2-methylene-3-(trifluoromethyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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